1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine, also known as BEMIP, is a chemical compound that belongs to the class of sulfonyl piperazines. BEMIP is a potent and selective inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. BEMIP has been extensively studied for its potential use in the treatment of erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases.
Wirkmechanismus
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine works by inhibiting the enzyme PDE5, which is responsible for the degradation of cGMP. cGMP is a second messenger molecule that plays a crucial role in the regulation of smooth muscle tone and blood flow. Inhibition of PDE5 leads to increased levels of cGMP, which leads to relaxation of the smooth muscle cells and increased blood flow to the penis, resulting in an erection.
Biochemical and Physiological Effects:
This compound has been shown to be a potent and selective inhibitor of PDE5, with an IC50 value of 0.7 nM. In addition to its effects on erectile function, this compound has also been studied for its potential use in the treatment of pulmonary arterial hypertension (PAH) and other cardiovascular diseases. In animal studies, this compound has been shown to reduce pulmonary artery pressure and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine is its potency and selectivity for PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine. One area of interest is the development of new PDE5 inhibitors with improved potency and selectivity. Another area of interest is the use of this compound and other PDE5 inhibitors in the treatment of other cardiovascular diseases, such as heart failure and hypertension. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and other PDE5 inhibitors, as well as their potential side effects and interactions with other drugs.
Synthesemethoden
The synthesis of 1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine involves the reaction of 1,4-dichloropiperazine with 2-ethoxy-5-(propan-2-yl)benzenesulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then treated with methyl iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine has been extensively studied for its potential use in the treatment of erectile dysfunction, pulmonary arterial hypertension, and other cardiovascular diseases. In vitro studies have shown that this compound is a potent and selective inhibitor of PDE5, which is responsible for the degradation of cGMP in the smooth muscle cells of the corpus cavernosum. This results in increased levels of cGMP, which leads to relaxation of the smooth muscle cells and increased blood flow to the penis, resulting in an erection.
Eigenschaften
IUPAC Name |
1,4-bis[(2-ethoxy-5-propan-2-ylphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N2O6S2/c1-8-34-24-12-10-22(19(3)4)16-26(24)36(30,31)28-14-15-29(21(7)18-28)37(32,33)27-17-23(20(5)6)11-13-25(27)35-9-2/h10-13,16-17,19-21H,8-9,14-15,18H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOVATXMAWEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.